molecular formula C16H16BrNO B5630818 2-[(4-Bromoanilino)methyl]-6-prop-2-enylphenol

2-[(4-Bromoanilino)methyl]-6-prop-2-enylphenol

Cat. No.: B5630818
M. Wt: 318.21 g/mol
InChI Key: VTCAYYAODRNKKJ-UHFFFAOYSA-N
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Description

2-[(4-Bromoanilino)methyl]-6-prop-2-enylphenol is an organic compound that features a brominated aniline group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromoanilino)methyl]-6-prop-2-enylphenol typically involves the reaction of 4-bromoaniline with an appropriate aldehyde or ketone under specific conditions. One common method is the Petasis reaction, which involves the use of boronic acids, amines, and carbonyl compounds . The reaction conditions often include the use of a solvent such as methanol or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromoanilino)methyl]-6-prop-2-enylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-[(4-Bromoanilino)methyl]-6-prop-2-enylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Bromoanilino)methyl]-6-prop-2-enylphenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chloroanilino)methyl]-6-prop-2-enylphenol
  • 2-[(4-Fluoroanilino)methyl]-6-prop-2-enylphenol
  • 2-[(4-Iodoanilino)methyl]-6-prop-2-enylphenol

Uniqueness

2-[(4-Bromoanilino)methyl]-6-prop-2-enylphenol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound versatile in synthetic chemistry. Additionally, the bromine atom may enhance the compound’s biological activity compared to its chloro, fluoro, or iodo counterparts.

Properties

IUPAC Name

2-[(4-bromoanilino)methyl]-6-prop-2-enylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO/c1-2-4-12-5-3-6-13(16(12)19)11-18-15-9-7-14(17)8-10-15/h2-3,5-10,18-19H,1,4,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCAYYAODRNKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC=C1)CNC2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801320279
Record name 2-[(4-bromoanilino)methyl]-6-prop-2-enylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24798166
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

692264-52-1
Record name 2-[(4-bromoanilino)methyl]-6-prop-2-enylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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